molecular formula C5H8N4O2 B15207777 5-Amino-2-methyloxazole-4-carbohydrazide CAS No. 99419-09-7

5-Amino-2-methyloxazole-4-carbohydrazide

Katalognummer: B15207777
CAS-Nummer: 99419-09-7
Molekulargewicht: 156.14 g/mol
InChI-Schlüssel: CUQVAKVWCUYGOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-methyloxazole-4-carbohydrazide is a heterocyclic compound with the molecular formula C5H8N4O2. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methyloxazole-4-carbohydrazide typically involves the reaction of 2-methyloxazole-4-carbohydrazide with an amine source under controlled conditions. One common method involves the use of hydrazine hydrate as a reagent, which reacts with 2-methyloxazole-4-carboxylic acid to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-methyloxazole-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole derivatives, while reduction can yield amino-substituted oxazoles .

Wissenschaftliche Forschungsanwendungen

5-Amino-2-methyloxazole-4-carbohydrazide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Amino-2-methyloxazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the modulation of biochemical pathways involved in inflammation and cancer progression. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-2-methyloxazole-4-carbohydrazide stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Eigenschaften

CAS-Nummer

99419-09-7

Molekularformel

C5H8N4O2

Molekulargewicht

156.14 g/mol

IUPAC-Name

5-amino-2-methyl-1,3-oxazole-4-carbohydrazide

InChI

InChI=1S/C5H8N4O2/c1-2-8-3(4(6)11-2)5(10)9-7/h6-7H2,1H3,(H,9,10)

InChI-Schlüssel

CUQVAKVWCUYGOY-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C(O1)N)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.